
2-Mercaptoquinoline-3-carbaldehyde
Overview
Description
2-Mercaptoquinoline-3-carbaldehyde (CAS RN: N/A) is a sulfur-containing quinoline derivative synthesized via nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with sodium sulfide (Na₂S) in dry dimethylformamide (DMF) . The reaction proceeds at room temperature, followed by acidic workup (acetic acid) and recrystallization in ethanol to yield the pure product . This compound features a reactive thiol (-SH) group at position 2 and an aldehyde (-CHO) group at position 3, enabling diverse applications in synthesizing heterocyclic compounds, enzyme inhibitors, and corrosion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercaptoquinoline-3-carbaldehyde typically involves the reaction of quinoline derivatives with sulfur-containing reagents. One common method is the condensation of 2-mercaptoaniline with formylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as piperidine, pyridine, or triethylamine, and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Chemical Reactions of 2-Mercaptoquinoline-3-carbaldehyde
This compound participates in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. Some of these reactions include:
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Domino Reactions : These reactions involve the formation of thiopyranoquinolines by reacting this compound with citral or other α,β-unsaturated aldehydes in the presence of ethylenediamine diacetate .
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Thio-Michael/Morita–Baylis–Hillman Reactions : This tandem reaction pathway involves the interaction of this compound with 3-phenyl-2-propynal, leading to the formation of 4H-thiopyrano[2,3-b]quinoline derivatives .
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Condensation Reactions : The compound undergoes condensation with o-phenylenediamine to form quinoline-based benzimidazoles .
Domino Reactions
Thio-Michael/Morita–Baylis–Hillman Reactions
Reactant | Conditions | Product | Yield |
---|---|---|---|
3-Phenyl-2-propynal | DMF, Triethylamine | 4H-Thiopyrano[2,3-b]quinoline-3-carbaldehydes | 82% |
Condensation Reactions
Reactant | Conditions | Product |
---|---|---|
o-Phenylenediamine | DMF, Sodium metabisulfite, 150°C | Quinoline-based benzimidazoles |
Scientific Research Applications
Medicinal Chemistry
MQC has been investigated for its pharmacological properties, primarily due to its structural similarity to other biologically active quinoline derivatives. Several studies have highlighted its potential as a lead compound in drug development.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of MQC exhibit potent α-glucosidase inhibitory activity. For instance, compounds synthesized from MQC showed IC50 values significantly lower than acarbose, a standard antidiabetic medication, indicating enhanced efficacy in controlling blood sugar levels .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various bacterial strains, with mechanisms attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Properties
MQC and its derivatives have demonstrated anticancer activity in vitro. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Environmental Sensing
MQC has been utilized in developing sensors for detecting heavy metals and other environmental pollutants.
Colorimetric Probes
A notable application involves the synthesis of a rhodamine-based probe incorporating MQC for the colorimetric detection of nickel ions (Ni²⁺). This probe exhibits a limit of detection as low as 0.30 μmol/L, making it suitable for environmental monitoring . The probe's design allows for naked-eye detection, which is advantageous for field applications.
Detection of Hypochlorite
In addition to heavy metals, MQC-based sensors have been developed for detecting hypochlorite ions in various media, including biological samples. These sensors exhibited high selectivity and sensitivity, indicating their potential use in clinical diagnostics .
Materials Science
In materials science, MQC has been explored as a precursor for synthesizing novel materials with specific properties.
Synthesis of Thiopyran Derivatives
MQC has been employed in the synthesis of 3,4-dihydro-2H-thiopyrano[2,3-b]quinolines through organocatalytic processes. These derivatives are being studied for their potential applications in organic electronics and as catalysts .
Metal Complexes
The ability of MQC to form metal complexes has been investigated for applications in catalysis and dye-sensitized solar cells. These complexes leverage the unique electronic properties of MQC to enhance the efficiency of energy conversion processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-mercaptoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its ability to form complexes with metal ions makes it useful in chelation therapy and as a probe for metal ion detection. The compound’s reactivity with biological molecules can lead to the formation of adducts that exhibit specific biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
- Synthesis : Prepared via Vilsmeier-Haack formylation of acetanilide using POCl₃ and DMF .
- Reactivity : The chlorine atom at position 2 is a superior leaving group compared to the thiol group, facilitating nucleophilic substitution reactions. However, it lacks the nucleophilic thiol group for further functionalization .
- Applications: Primarily used as a precursor for 2-mercaptoquinoline-3-carbaldehyde and other substituted quinolines. Limited utility in thiol-mediated cyclization or metal chelation .
Thienoquinoline Derivatives
- Synthesis: Derived from this compound via cyclization with acylated chalcones in DMF/K₂CO₃ .
- Reactivity : The thiophene ring enhances π-conjugation, improving binding to biological targets like EGFR tyrosine kinase .
- Applications: Exhibit antiproliferative activity (IC₅₀: 0.5–3.2 µM) against cancer cell lines, outperforming non-thiolated quinoline analogs .
Thiopyrano[2,3-b]quinolines
- Synthesis: Formed via domino Knoevenagel/hetero-Diels-Alder reactions of this compound with diketones under solvent-free conditions .
- Reactivity : The thiol group enables diastereoselective cyclization, yielding fused heterocycles with high stereochemical control .
- Applications: Potential in materials science due to rigid fused-ring systems confirmed by X-ray crystallography .
Benzimidazole-Quinoline Hybrids
- Synthesis: this compound reacts with o-phenylenediamine in DMF to form benzo[d]imidazole derivatives .
- Reactivity : The thiol group facilitates Schiff base formation, critical for α-glucosidase inhibition (IC₅₀: 12.8–45.3 µM) .
- Applications: Superior antidiabetic activity compared to non-thiolated quinoline-benzimidazole analogs .
Comparative Data Table
Key Research Findings
Reactivity Advantage: The thiol group in this compound enables unique cyclization pathways (e.g., thio-Michael/Morita–Baylis–Hillman reactions) that are inaccessible to 2-chloroquinoline-3-carbaldehyde .
Biological Efficacy: Thiolated derivatives show 10–100x higher enzyme inhibition (e.g., α-glucosidase IC₅₀: 12.8 µM vs. >100 µM for non-thiolated analogs) due to sulfur-mediated hydrogen bonding .
Corrosion Inhibition: Schiff base derivatives of this compound exhibit 92% inhibition efficiency on mild steel in HCl, attributed to thiolate adsorption on metal surfaces .
Biological Activity
2-Mercaptoquinoline-3-carbaldehyde (MQC) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of MQC, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Synthesis of this compound
The synthesis of MQC typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with sodium sulfide in dry dimethylformamide (DMF). This method yields MQC in good purity and yield, making it a suitable precursor for further modifications and studies .
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of MQC. For instance, a molecular docking study indicated that derivatives of MQC exhibit significant binding affinity to cancer-related targets. Specifically, compounds derived from MQC showed lower IC50 values against leukemia and stomach cancer cell lines compared to standard chemotherapeutics . This suggests that MQC and its derivatives could serve as promising candidates for developing new anticancer therapies.
2. Enzyme Inhibition
MQC has been investigated for its inhibitory effects on various enzymes, including α-glucosidase. A study reported that MQC demonstrated significant inhibitory activity with an IC50 value comparable to acarbose, a well-known antidiabetic drug . The mechanism involves multiple interactions with the enzyme's active site, which interferes with its catalytic function .
3. Metal Ion Detection
Another notable application of MQC is in the development of colorimetric probes for detecting metal ions. A novel probe based on MQC exhibited high sensitivity toward nickel(II) ions with a detection limit of 0.30 μmol/L. This probe also showed negligible toxicity toward mammalian cells, indicating its potential for in vivo applications .
Case Study 1: Anticancer Activity
In a comparative study, several derivatives of MQC were synthesized and tested against various cancer cell lines. The results demonstrated that specific modifications to the MQC structure enhanced its cytotoxicity significantly, particularly against AGS (gastric adenocarcinoma) and leukemia cell lines .
Case Study 2: Enzyme Inhibition
A series of experiments were conducted to evaluate the α-glucosidase inhibitory activity of MQC derivatives. The findings revealed that structural modifications could lead to enhanced inhibitory effects, with some compounds exhibiting IC50 values as low as 2.60 μM . These results suggest that MQC can be optimized for better therapeutic efficacy in managing diabetes.
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-mercaptoquinoline-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution of 2-chloroquinoline-3-carbaldehyde with sodium sulfide (Na₂S) in dry DMF at room temperature. After 2 hours, the product is precipitated by acidic quenching (acetic acid) and purified via recrystallization in ethanol . Alternative protocols may vary solvents (e.g., acetone) or bases (e.g., K₂CO₃) for intermediates like 2-(prop-2-yn-1-ylthio)quinoline-3-carbaldehyde . Yield optimization requires controlling moisture (anhydrous conditions), stoichiometry, and reaction time.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- FTIR : Peaks at ~3054 cm⁻¹ (C-H aromatic), 1690 cm⁻¹ (C=O aldehyde), and 1162 cm⁻¹ (C-S bond) confirm functional groups .
- NMR : NMR shows aldehyde protons at ~10 ppm and aromatic protons in the 7–8.5 ppm range. NMR confirms quinoline carbons and aldehyde (~190 ppm) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular weight (e.g., 203.2 g/mol).
Q. What are the primary research applications of this compound?
- Methodological Answer : The compound serves as:
- A corrosion inhibitor for mild steel in acidic environments (1 M HCl), evaluated via electrochemical impedance spectroscopy (EIS) and polarization curves .
- A scaffold for bioactive derivatives , e.g., quinoline-thiosemicarbazone-triazole hybrids tested as α-glucosidase inhibitors .
Advanced Research Questions
Q. How can computational methods predict the corrosion inhibition mechanism of this compound?
- Methodological Answer : Density functional theory (DFT) calculates parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and Fukui indices to identify reactive sites. Molecular dynamics (MD) simulations model adsorption on metal surfaces (e.g., Fe(110)) to assess binding energies and orientation . Experimental validation via X-ray photoelectron spectroscopy (XPS) confirms surface interactions.
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in FTIR/NMR peaks may arise from:
- Solvent residues : Use high-vacuum drying or Soxhlet extraction.
- Tautomerism : Investigate pH-dependent equilibria (e.g., thiol-thione tautomers) via variable-temperature NMR .
- Impurity profiling : Employ HPLC-MS with C18 columns (acetonitrile/water gradient) to detect byproducts.
Q. How is X-ray crystallography applied to confirm the structure of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires high-purity crystals grown via slow evaporation (e.g., ethanol/chloroform). Data collection at 100 K (Mo-Kα radiation) and refinement using SHELXL (for small molecules) or SHELXTL (for macromolecules) resolves bond lengths/angles. CIF files validate structural assignments .
Q. What experimental design principles optimize derivative synthesis for biological activity?
- Methodological Answer :
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing α-glucosidase inhibition .
- Structure-activity relationship (SAR) : Vary substituents (e.g., methoxy, nitro) and assess IC₅₀ values via enzyme kinetics (Michaelis-Menten plots).
- In silico screening : Dock derivatives into enzyme active sites (e.g., AutoDock Vina) to prioritize synthetic targets.
Q. How are electrochemical methods tailored to study corrosion inhibition efficiency?
- Methodological Answer :
- Tafel analysis : Measure corrosion current density () and potential () in 1 M HCl with/without inhibitor.
- EIS : Fit Nyquist plots to equivalent circuits (e.g., Randles circuit) to calculate charge-transfer resistance () and double-layer capacitance () .
- Surface characterization : Post-experiment SEM/EDS identifies adsorbed inhibitor layers.
Q. Data Analysis & Reporting
Q. How should researchers document synthesis protocols to ensure reproducibility?
- Methodological Answer : Follow standards for reporting (e.g., SRQR ):
- Specify exact molar ratios, solvent purity, and equipment (e.g., Schlenk line for moisture-sensitive steps).
- Include purification details (e.g., recrystallization solvents, column chromatography parameters).
- Report yields as mass and percentage, with error margins from triplicate experiments .
Q. What statistical approaches validate biological or corrosion inhibition data?
- Methodological Answer :
- ANOVA : Compare mean IC₅₀ or inhibition efficiency (%) across derivatives.
- Error analysis : Calculate standard deviations from ≥3 replicates.
- Regression models : Correlate electronic properties (e.g., Hammett constants) with activity .
Q. Handling Contradictions
Q. How to address discrepancies in inhibition efficiency reported across studies?
- Methodological Answer : Potential factors include:
- Solution pH : Protonation of thiol groups alters adsorption.
- Metal surface pretreatment : Polishing methods (e.g., SiC paper grit) affect surface roughness.
- Temperature : Conduct experiments under controlled thermostatic conditions .
Properties
IUPAC Name |
2-sulfanylidene-1H-quinoline-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIZTZEZZJHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365350 | |
Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51925-41-8 | |
Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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